molecular formula C22H19BrN2O3S B381164 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 362490-92-4

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B381164
CAS No.: 362490-92-4
M. Wt: 471.4g/mol
InChI Key: WDNSYHLHGAIJCK-UHFFFAOYSA-N
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Description

This compound is a dihydropyrazole derivative featuring a 4-bromophenyl group at position 5, a 4-methoxyphenyl group at position 3, and a phenylsulfonyl substituent at position 1. The bromine atom enhances lipophilicity and may influence halogen bonding in crystal packing, while the methoxy group improves solubility and electronic properties.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-28-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)25(24-21)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNSYHLHGAIJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Intermediate

The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation:

  • Reactants : 4-Bromoacetophenone (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv).

  • Conditions : Ethanol solvent, 10 mol% NaOH, reflux at 80°C for 6–8 h.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Key Data :

ParameterValue
Yield85–90%
Melting Point112–114°C
Characterization1^1H NMR, IR, LC-MS

Cyclization with Phenylsulfonyl Hydrazine

The chalcone undergoes cyclization to form the pyrazoline ring:

  • Reactants : Chalcone (1.0 equiv), phenylsulfonyl hydrazine (1.2 equiv).

  • Conditions : Ethanol, catalytic HCl (0.1 equiv), microwave irradiation (100 W, 100°C, 15 min).

  • Workup : Solvent evaporation, column chromatography (hexane:ethyl acetate = 7:3).

Key Data :

ParameterValue
Yield68%
Reaction Time15 min (microwave)
Purity>95% (HPLC)

Route B: Pyrazoline Formation Followed by Sulfonylation

Synthesis of Pyrazoline Intermediate

Cyclization using hydrazine hydrate yields the unprotected pyrazoline:

  • Reactants : Chalcone (1.0 equiv), hydrazine hydrate (1.5 equiv).

  • Conditions : Ethanol, reflux at 80°C for 4 h.

  • Workup : Filtration, washing with cold ethanol.

Key Data :

ParameterValue
Yield75–80%
Melting Point98–100°C

N-Sulfonylation with Phenylsulfonyl Chloride

The pyrazoline’s NH group is sulfonylated under mild conditions:

  • Reactants : Pyrazoline (1.0 equiv), phenylsulfonyl chloride (1.2 equiv).

  • Conditions : Dichloromethane (DCM), diisopropylethylamine (DIPEA, 2.0 equiv), 25°C, 16 h.

  • Workup : Aqueous wash, drying (Na2_2SO4_4), solvent evaporation.

Key Data :

ParameterValue
Yield72%
Reaction Scale100 mg–1 g
Purity>98% (NMR)

Comparative Analysis of Synthetic Routes

Efficiency and Yield

MetricRoute ARoute B
Overall Yield68%58%*
Reaction Time15 min20 h
Purification EffortModerateHigh
*Calculated from chalcone to final product.

Advantages and Limitations

  • Route A :

    • Pros : One-pot synthesis, reduced purification steps.

    • Cons : Limited commercial availability of phenylsulfonyl hydrazine.

  • Route B :

    • Pros : Flexibility in sulfonyl group variation.

    • Cons : Multi-step process, lower overall yield.

Optimization Insights and Mechanistic Considerations

Microwave vs. Conventional Heating

Microwave-assisted cyclization (Route A) enhances reaction rates by 10-fold compared to conventional reflux. This aligns with trends in green chemistry, reducing energy consumption.

Sulfonylation Reactivity

The pyrazoline’s NH exhibits moderate nucleophilicity, necessitating DIPEA as a base to deprotonate and facilitate sulfonyl chloride attack. Steric hindrance from the 4-bromophenyl and 4-methoxyphenyl groups may slightly retard the reaction, justifying extended reaction times.

Solubility Challenges

The bromophenyl and methoxyphenyl substituents impart hydrophobicity, complicating aqueous workups. Ethanol and DCM were optimal for balancing solubility and partition coefficients.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3) :

    • δ 7.82 (d, 2H, J = 8.4 Hz, SO2_2Ph-H)

    • δ 7.45–7.32 (m, 5H, Ar-H)

    • δ 5.21 (dd, 1H, J = 12.0, 4.8 Hz, CH-N)

    • δ 3.84 (s, 3H, OCH3_3)

  • 13^{13}C NMR : 165.2 (C=O), 159.8 (OCH3_3), 140.1–114.7 (Ar-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 471.04 [M+H]+^+

  • Calculated : 471.04 for C22_{22}H19_{19}BrN2_2O3_3S .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives

    Reduction: Reduced forms of the compound with specific functional groups altered

    Substitution: New compounds with different substituents replacing the bromine atom

Scientific Research Applications

Biological Activities

The biological activities of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole have been studied extensively. Key findings include:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide. Studies have demonstrated that it can stabilize cell membranes and reduce inflammation markers in vitro .
  • Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities against various bacterial and fungal strains. The target compound has shown efficacy against pathogens such as Cytospora sp. and Fusarium solani in preliminary studies.
  • Antioxidant Activity : The ability to scavenge free radicals has been observed in similar compounds, suggesting that this pyrazole derivative could possess significant antioxidant properties.

Case Studies

Several case studies highlight the applications of pyrazole derivatives in medicinal chemistry:

  • Study on Anticancer Activity : A study evaluated the anticancer effects of a series of pyrazole derivatives against breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .
  • Anti-inflammatory Evaluation : Research conducted on the anti-inflammatory effects of similar compounds showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of bromophenyl, methoxyphenyl, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

  • Compound 2i (1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole) :

    • Replaces the 4-methoxyphenyl group with a 4-(methylsulfonyl)phenyl group.
    • Exhibits a higher melting point (204°C vs. ~145°C for the target compound) due to stronger dipole interactions from the sulfonyl group .
    • IR spectra show distinct SO₂ stretches at 1307 cm⁻¹ and 1151 cm⁻¹, absent in the target compound, which instead features a phenylsulfonyl group with similar but shifted vibrations .
  • Compound 5 (4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) :

    • Substitutes bromine with fluorine and incorporates a triazole-thiazole hybrid structure.
    • Fluorine’s smaller atomic radius leads to tighter crystal packing, reducing solubility compared to the brominated target compound .

Sulfonyl Group Modifications

  • 1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (): Replaces phenylsulfonyl with a 4-methylphenylsulfonyl group. The methyl group introduces steric hindrance, slightly distorting the pyrazoline ring planarity (max. deviation: 0.078 Å) compared to the target compound’s structure .

Spectroscopic and Crystallographic Data

Property Target Compound Compound 2k Compound 4a
Melting Point (°C) ~145 (estimated) 145 196–198
IR SO₂/C=O Stretch 1313–1151 cm⁻¹ (SO₂) 1313–1151 cm⁻¹ (SO₂) 1307–1087 cm⁻¹ (SO₂)
Yield Not reported 68% 30%
Crystal System Not reported Triclinic (P̄1) Monoclinic

Key Research Findings

Sulfonyl vs. Other Groups : Phenylsulfonyl contributes to higher thermal stability and distinct IR/NMR signatures compared to methylsulfonyl or benzenesulphonamide derivatives .

Biological Activity

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS: 362490-92-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C22H19BrN2O3S
  • Molar Mass : 471.37 g/mol
  • Density : 1.44 g/cm³ (predicted)
  • Boiling Point : 596.7 °C (predicted)
  • pKa : -1.74 (predicted)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfonyl group is significant for its pharmacological effects, potentially enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that derivatives of pyrazole compounds can induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored, revealing activity against a range of bacteria and fungi. The compound's structure allows it to interfere with microbial growth by disrupting cellular processes or by acting as a competitive inhibitor for essential enzymes.

Case Studies

  • In Vitro Study on Cancer Cells :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Anti-inflammatory Mechanism :
    • In a model of acute inflammation induced by LPS in mice, administration of the compound significantly reduced paw edema and levels of inflammatory markers, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • A series of antimicrobial assays revealed that the compound exhibited notable inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AnticancerInduces apoptosis in cancer cellsIn vitro assays on breast cancer cell lines
Anti-inflammatoryReduces cytokine productionLPS-stimulated macrophage studies
AntimicrobialInhibits growth of bacteria/fungiAntimicrobial susceptibility testing

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and how are reaction conditions optimized?

A1. The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Key steps include:

  • Claisen-Schmidt condensation of substituted acetophenones to form chalcone intermediates.
  • Cyclization with phenylsulfonyl hydrazine under reflux in ethanol or methanol, requiring precise temperature control (70–80°C) and reaction time (6–8 hrs) to achieve optimal yields (~70–80%) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the diastereomers. Optimization focuses on solvent polarity and pH adjustments to minimize by-products .

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this pyrazole derivative?

A2. Characterization involves:

  • 1H/13C NMR : Assigning diastereotopic protons (δ 3.5–4.5 ppm for dihydro protons) and aryl substituents (δ 6.8–8.2 ppm for bromophenyl/methoxyphenyl groups) .
  • FT-IR : Confirming sulfonyl group vibrations (1150–1350 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹) .
  • HPLC : Using reverse-phase C18 columns (acetonitrile/water gradient) to validate purity (>95%) and resolve stereoisomers .

Advanced Research Questions

Q. Q3. How do substituents (e.g., bromophenyl vs. fluorophenyl) influence the compound’s biological activity, and how can conflicting data be resolved?

A3. Substituent effects are critical:

  • Bromophenyl : Enhances hydrophobic interactions with target proteins (e.g., carbonic anhydrase IX), improving anticancer activity .
  • Methoxyphenyl : Increases metabolic stability but may reduce potency against fungal targets compared to fluorophenyl analogs .
  • Contradictions : For example, fluorophenyl derivatives show stronger antifungal activity (MIC = 8 µg/mL) than bromophenyl analogs (MIC = 32 µg/mL) . Resolution requires docking studies to map steric/electronic interactions and SAR analysis using isosteric replacements .

Q. Q4. What crystallographic parameters are critical for resolving the stereochemistry of this compound?

A4. Single-crystal X-ray diffraction (SC-XRD) is essential:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), T = 100–295 K .
  • Key metrics : Mean C–C bond length (~1.50 Å), R-factor < 0.05, and data-to-parameter ratio > 15 to ensure precision .
  • Packing analysis : Hydrogen bonds (N–H···O/S) and π-π stacking (3.5–4.0 Å) stabilize the crystal lattice, influencing solubility .

Q. Q5. How can reaction pathways be optimized to mitigate diastereomer formation during synthesis?

A5. Strategies include:

  • Chiral auxiliaries : Using (R)- or (S)-BINOL to direct stereoselective cyclization .
  • Microwave-assisted synthesis : Reducing reaction time (1–2 hrs vs. 6–8 hrs) and improving diastereomeric excess (de > 90%) via controlled dielectric heating .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor trans-diastereomers, while ethanol promotes cis-forms .

Q. Q6. What advanced assays are used to evaluate the compound’s mechanism of action in cancer or antimicrobial studies?

A6. Methodologies include:

  • Enzyme inhibition : Fluorometric assays for carbonic anhydrase IX (IC50 < 10 µM) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify caspase-3 activation .
  • Antimicrobial resistance : Time-kill curves and biofilm disruption assays (e.g., against Candida albicans) .

Q. Q7. How do computational methods (e.g., DFT, MD simulations) enhance understanding of its pharmacophore?

A7. Computational approaches:

  • DFT calculations : Optimize geometry (B3LYP/6-31G**) and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular dynamics : Simulate binding to uPAR (urokinase plasminogen activator receptor) over 100 ns trajectories, validating hydrogen bonds with Arg279 and Tyr24 .
  • ADMET prediction : LogP values (~3.5) and CYP450 metabolism profiles guide lead optimization .

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